molecular formula C12H14O3S B12790568 Spiro(3H-2,1-benzoxathiole-3,1'-cyclohexane), 1,1-dioxide CAS No. 79253-79-5

Spiro(3H-2,1-benzoxathiole-3,1'-cyclohexane), 1,1-dioxide

Cat. No.: B12790568
CAS No.: 79253-79-5
M. Wt: 238.30 g/mol
InChI Key: FWLHSILHPJXBEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro(3H-2,1-benzoxathiole-3,1’-cyclohexane), 1,1-dioxide: is a chemical compound with the molecular formula C12H14O3S and a molecular weight of 238.303 g/mol It is characterized by a spiro structure, which means that two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro(3H-2,1-benzoxathiole-3,1’-cyclohexane), 1,1-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of sulfur dioxide and cyclohexanone derivatives in the presence of a catalyst . The reaction conditions often require specific temperatures and pressures to ensure the formation of the desired spiro compound.

Industrial Production Methods: In industrial settings, the production of Spiro(3H-2,1-benzoxathiole-3,1’-cyclohexane), 1,1-dioxide may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Spiro(3H-2,1-benzoxathiole-3,1’-cyclohexane), 1,1-dioxide undergoes various chemical reactions, including oxidation , reduction , and substitution reactions . These reactions can be influenced by the presence of different reagents and catalysts.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones , while reduction can produce thiols or alcohols .

Scientific Research Applications

Chemistry: In chemistry, Spiro(3H-2,1-benzoxathiole-3,1’-cyclohexane), 1,1-dioxide is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound has been studied for its potential antibacterial and antifungal properties. It may serve as a lead compound for the development of new antimicrobial agents .

Medicine: In medicine, Spiro(3H-2,1-benzoxathiole-3,1’-cyclohexane), 1,1-dioxide is being investigated for its potential therapeutic effects. It may have applications in the treatment of certain diseases due to its unique chemical properties .

Industry: In industrial applications, this compound can be used as an intermediate in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in different manufacturing processes .

Mechanism of Action

The mechanism of action of Spiro(3H-2,1-benzoxathiole-3,1’-cyclohexane), 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors , leading to changes in cellular processes . The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Spiro(3H-2,1-benzoxathiole-3,9’-[9H]xanthene), 1,1-dioxide
  • 3’,6’-dichlorospiro[benzo[c][1,2]oxathiole-3,9’-xanthene], 1,1-dioxide
  • 3H-1,2-Benzoxathiole,2,2-dioxide

Uniqueness: Spiro(3H-2,1-benzoxathiole-3,1’-cyclohexane), 1,1-dioxide stands out due to its specific spiro structure and the presence of both benzoxathiole and cyclohexane rings.

Properties

CAS No.

79253-79-5

Molecular Formula

C12H14O3S

Molecular Weight

238.30 g/mol

IUPAC Name

spiro[2,1λ6-benzoxathiole-3,1'-cyclohexane] 1,1-dioxide

InChI

InChI=1S/C12H14O3S/c13-16(14)11-7-3-2-6-10(11)12(15-16)8-4-1-5-9-12/h2-3,6-7H,1,4-5,8-9H2

InChI Key

FWLHSILHPJXBEN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C3=CC=CC=C3S(=O)(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.